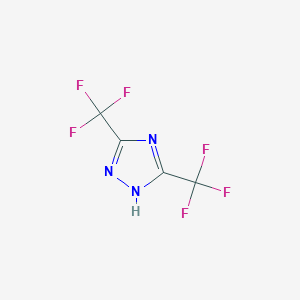

3,5-双(三氟甲基)-1H-1,2,4-三唑

描述

Synthesis Analysis

The synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives has been reported as potent growth inhibitors of drug-resistant bacteria . The synthesis involves the significance of the trifluoromethyl group in drug discovery . Another study reported the synthesis of N-Aroyl-1,2,4-triazoles TAM and TACl through an efficient N-acylation reaction .Molecular Structure Analysis

The X-ray molecular structure of the important molecule 3,5-bis (trifluoromethyl)pyrazole has been determined at 120 K and gave crystals belonging to the triclinic P space group . The compound forms tetramers through N–H···N hydrogen bonds .Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenyl isothiocyanate consists of a benzene ring with CF3 and N=C=S substituents . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 3,5-Bis(trifluoromethyl)phenylboronic acid include a molecular weight of 286.17 g/mol, a density of 1.467 g/mL at 25 °C, and a boiling point of 85 °C/15 mmHg .科学研究应用

热力学和结构性质

化合物3,5-双(三氟甲基)-1H-1,2,4-三唑已被研究其独特的热力学性质,包括升华焓和气相碱度。这些性质已在其他三唑的背景下进行了研究,利用从头算计算来理解三氟甲基基团作为唑系列取代基的行为。这项研究提供了对三唑及其衍生物的结构和热力学特性的更深入理解(Tipping, Jiménez, Ballesteros, Abboud, Yáñez, Esseffar, & Elguero, 1994)。

高能材料合成

3,5-双(三氟甲基)-1H-1,2,4-三唑已被用于合成高密度的高能盐。这些化合物,如5-硝基-3-三硝基甲基-1H-1,2,4-三唑,形成了一类具有高密度和热稳定性等性质的新型高能材料,有可能胜过传统炸药如RDX (Thottempudi & Shreeve, 2011)。

腐蚀抑制

这种三唑衍生物已被研究其在酸性介质中抑制低碳钢腐蚀的有效性。抑制效率取决于抑制剂分子中的类型和性质。研究表明,像3,5-双(4-甲基硫代苯基)-4H-1,2,4-三唑这样的衍生物在某些条件下提供了显著的防腐保护,其效率可达到99.6% (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007)。

金属络合物中的配体

研究表明,基于3,5-双(2-羟基苯基)-1H-1,2,4-三唑的配体在金属络合物的形成中展现出显著的行为。这些配体在质子化和与Fe(III)等金属的络合物形成中表现出重要作用,这对包括催化和材料科学在内的各个领域具有影响 (Stucky, Koch, Heinz, & Hegetschweiler, 2008)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, have been reported to inhibit the growth of drug-resistant bacteria .

Mode of Action

Similar compounds have been synthesized and shown to interact with their targets, leading to changes in bacterial growth .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum .

Result of Action

Similar compounds have been reported to inhibit the growth of drug-resistant bacteria .

安全和危害

未来方向

属性

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGUTEXYIRYTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563016 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

709-62-6 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key starting materials and reactions involved in synthesizing 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole?

A1: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is synthesized using 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene as a key starting material [, ]. This diene undergoes cyclization reactions with various reagents to form the triazole ring. For example, reacting the diene with formamide leads to the formation of the desired 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole [, ].

Q2: How does 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole react with alkynes?

A2: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole reacts with alkynes via [3+2] cycloaddition reactions [, ]. This reaction results in the formation of substituted pyrazoles, with the triazole ring acting as a building block for constructing more complex heterocyclic systems. The reaction is particularly efficient with electron-deficient alkynes.

Q3: Can the reactivity of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole be modified?

A3: Yes, the reactivity can be altered by converting 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole into its sodium salt, sodium 3,5-bis(trifluoromethyl)-1,2,4-triazolide [, ]. This nucleophilic species reacts readily with various electrophiles, including halogen compounds, to introduce substituents at the nitrogen atom of the triazole ring. This modification allows for further diversification of the molecule and exploration of its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。